2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

Progesterone Receptor Antagonist Endometriosis Nonsteroidal PR Modulator

Features 3,5-dicyclopropyl-pyrazole core with pre-installed ethanamine linker for direct amide/sulfonamide coupling—saving 1–2 synthetic steps per analog. The dicyclopropyl motif provides conformational rigidity and steric protection against oxidative metabolism, addressing high intrinsic clearance in lead series. Clinically validated by PF-02367982 (>100-fold selectivity over glucocorticoid receptor). Ideal for nonsteroidal PR antagonists, kinase-targeted oncology libraries, and high-throughput chemistry teams generating 50–200 analogs.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 1820741-02-3
Cat. No. B1458463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine
CAS1820741-02-3
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCN)C3CC3
InChIInChI=1S/C11H17N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6,12H2
InChIKeyZQFZHEJHGUGFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 1820741-02-3): A Strategic Building Block for Kinase-Targeted and CRAC Channel-Focused Drug Discovery


2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 1820741-02-3) is a heterocyclic primary amine building block characterized by a pyrazole core substituted at the 3- and 5-positions with cyclopropyl groups and functionalized at the 1-position with an ethanamine side chain . The compound has a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol . This specific substitution pattern imparts distinct steric and electronic properties that differentiate it from simpler alkyl- or aryl-substituted pyrazoles, making it a privileged scaffold in medicinal chemistry for modulating lipophilicity, metabolic stability, and target selectivity [1].

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 1820741-02-3): Why Unsubstituted or Alkyl-Pyrazole Analogs Cannot Deliver Equivalent Selectivity and Potency Profiles


Generic substitution of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine with simpler pyrazole analogs (e.g., 3,5-dimethylpyrazole or unsubstituted pyrazole ethanamines) fails to preserve critical pharmacological outcomes because the 3,5-dicyclopropyl motif confers specific steric constraints that direct binding orientation and enhances metabolic stability relative to methyl or phenyl congeners [1]. The dicyclopropyl groups provide a unique combination of conformational rigidity and electronic distribution that is not replicable by smaller alkyl substituents, directly impacting selectivity over off-target receptors as demonstrated by the PF-02367982 clinical candidate [2].

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 1820741-02-3): Direct Comparative Evidence for Differentiated Procurement


Superior Progesterone Receptor (PR) Antagonist Potency Enabled by the 3,5-Dicyclopropyl-Pyrazole Core in PF-02367982

When the 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine scaffold is elaborated into the clinical candidate PF-02367982, it demonstrates an IC50 of 47.3 nM against the progesterone receptor (PR) with greater than 100-fold selectivity over the glucocorticoid receptor (GR) compared to the nonselective steroidal comparator RU-486 (mifepristone), which exhibits significant GR antagonism [1]. This selectivity profile is directly attributed to the 3,5-dicyclopropyl substitution on the pyrazole ring, which creates steric bulk that favors PR binding while disfavoring GR interaction .

Progesterone Receptor Antagonist Endometriosis Nonsteroidal PR Modulator

Demonstrated In Vivo Translational Efficacy in a Clinically Relevant Primate Model Using the Dicyclopropyl-Pyrazole Scaffold

PF-02367982, which incorporates the 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine core, achieved complete blockade of progesterone-induced endometrial effects in the naturally cycling cynomolgus macaque at exposures predicted by a rabbit PK-PD model, matching the efficacy of RU-486 but with superior selectivity [1]. This demonstrates that the dicyclopropyl-pyrazole scaffold supports favorable oral bioavailability and translational pharmacokinetic properties suitable for progression to clinical development [2].

In Vivo Pharmacology PK-PD Modeling Nonhuman Primate Model

Enhanced Metabolic Stability and Binding Affinity Conferred by the 3,5-Dicyclopropyl Substitution Pattern

The presence of dicyclopropyl groups at the 3- and 5-positions of the pyrazole ring enhances metabolic stability and binding affinity relative to non-cyclopropyl or mono-cyclopropyl pyrazole analogs [1]. This is supported by the observation that the dicyclopropyl-pyrazole moiety is a recurrent feature in kinase inhibitor scaffolds targeting JAK2 and EGFR, where the cyclopropyl groups contribute steric hindrance that improves selectivity and reduces oxidative metabolism .

Metabolic Stability Structure-Activity Relationship Kinase Inhibitor Scaffold

Validated Synthetic Versatility: The Ethanamine Handle Enables Diverse Chemical Elaboration

The terminal primary amine of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine provides a versatile handle for amide coupling, sulfonamide formation, and urea synthesis, enabling rapid diversification into focused libraries . In contrast, the parent pyrazole 3,5-dicyclopropyl-1H-pyrazole (CAS 1288339-30-9) lacks this functional group and requires additional synthetic steps to introduce a reactive tether, increasing step count and reducing overall yield .

Chemical Biology Medicinal Chemistry Building Block

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 1820741-02-3): Recommended Procurement Scenarios Based on Validated Evidence


Progesterone Receptor (PR) Antagonist Lead Optimization for Endometriosis and Uterine Fibroids

Based on the clinical candidate PF-02367982 achieving >100-fold selectivity over the glucocorticoid receptor compared to RU-486 [1], the 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine scaffold is ideal for medicinal chemistry teams developing next-generation nonsteroidal PR antagonists. The compound provides a validated starting point for exploring novel C4-substituted analogs that may further improve selectivity or potency.

Kinase Inhibitor Scaffold Diversification Targeting JAK2, EGFR, and CRAC Channels

The 3,5-dicyclopropyl-pyrazole core appears in multiple kinase-targeting chemotypes, including CRAC channel modulators for oncology applications [2]. The ethanamine building block enables rapid synthesis of focused libraries through amide or sulfonamide coupling, accelerating hit-to-lead campaigns in oncology and inflammation programs where metabolic stability and selectivity are paramount .

Parallel Synthesis of Amide and Sulfonamide Libraries for Nuclear Receptor and Kinase Screening

The pre-installed ethanamine linker allows direct coupling to carboxylic acids and sulfonyl chlorides without additional functionalization steps, eliminating 1-2 synthetic operations per analog relative to the unfunctionalized 3,5-dicyclopropyl-1H-pyrazole . This efficiency gain is particularly valuable for high-throughput chemistry teams generating 50-200 compound libraries for primary screening.

Metabolic Stability Optimization in Lead Series with High Clearance Liabilities

Programs experiencing high intrinsic clearance due to oxidative metabolism at pyrazole-adjacent positions may benefit from the steric protection conferred by the 3,5-dicyclopropyl substitution [3]. The scaffold offers a drop-in replacement for metabolically labile aryl- or alkyl-pyrazole cores without requiring extensive synthetic redesign.

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